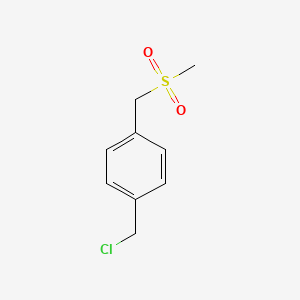

1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene

Description

Properties

IUPAC Name |

1-(chloromethyl)-4-(methylsulfonylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHTZSBEUOXPKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Blanc Chloromethylation and Modern Adaptations

The Blanc chloromethylation reaction, historically employed to introduce chloromethyl groups onto aromatic rings, involves the reaction of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, typically zinc chloride. However, contemporary advancements, as exemplified in WO2020250018A1, have optimized this process by employing in-situ generation of chloromethylating agents (e.g., from paraformaldehyde and HCl) and catalytic quantities of low molecular weight carboxylic acids (e.g., acetic or formic acid).

Key operational parameters include:

- Temperature control : Maintaining the reaction between 0°C and 50°C to stabilize intermediates and minimize side reactions.

- Solvent selection : Toluene or similar aprotic solvents enhance reagent solubility and facilitate biphasic workup.

- Catalyst efficiency : Sub-stoichiometric carboxylic acids (3–6 wt%) accelerate chloromethylation while reducing corrosive byproducts.

For 1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene, this method could be applied to a toluene derivative pre-functionalized with a methanesulfonylmethyl group. However, the electron-withdrawing nature of the sulfonyl moiety may necessitate adjusted reaction conditions to compensate for reduced aromatic reactivity.

Integrated Synthetic Routes

Sequential Functionalization of p-Xylene

A logical starting material is p-xylene (1,4-dimethylbenzene), enabling stepwise modification of each methyl group:

| Step | Reaction | Conditions | Intermediate |

|---|---|---|---|

| 1 | Chloromethylation | Paraformaldehyde, HCl, AcOH, 0–5°C | 4-Chloromethyl-1-methylbenzene |

| 2 | Bromination | NBS, AIBN, CCl4, reflux | 4-Chloromethyl-1-bromomethylbenzene |

| 3 | Sulfinate Displacement | CH3SO2Na, DMF, 80°C | Target Compound |

This route capitalizes on the selectivity of modern chloromethylation techniques and well-established bromination-displacement chemistry.

Parallel Synthesis via Coupling Reactions

Advanced methodologies might employ cross-coupling strategies:

- Suzuki-Miyaura Coupling : Utilizing a bis-boronic ester derivative to couple pre-formed chloromethyl and methanesulfonylmethyl fragments.

- Ullmann-Type Coupling : Copper-mediated coupling of halobenzene derivatives with functionalized Grignard reagents.

While theoretically feasible, these approaches lack precedent in the literature and would require extensive optimization.

Analytical and Process Considerations

Yield Optimization and Byproduct Mitigation

Critical factors influencing yield include:

- Catalyst loading : Excessive carboxylic acid in chloromethylation may lead to esterification byproducts.

- Temperature gradients : Rapid cooling post-chloromethylation stabilizes the chloromethyl intermediate against hydrolysis.

- Purification techniques : Distillation or recrystallization from ethyl acetate/methanol mixtures enhances final product purity.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the sulfonyl group or reduce the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or amines are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

Major Products

Substitution: Products include hydroxymethyl or aminomethyl derivatives.

Oxidation: Sulfone derivatives are formed.

Reduction: Methyl derivatives are produced.

Scientific Research Applications

Scientific Research Applications

1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene has several notable applications:

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its dual functionality allows for the development of various derivatives that can be used in subsequent reactions.

Pharmaceutical Development

Due to its unique structure, this compound is explored for potential pharmaceutical applications. It can act as a precursor for drug candidates targeting specific biological pathways or receptors. Research has indicated that derivatives of this compound may exhibit biological activity relevant to disease treatment.

Material Science

In material science, this compound is utilized in the preparation of polymers and resins. Its reactivity allows it to participate in polymerization processes, leading to materials with desirable mechanical and thermal properties.

Chemical Biology

The compound plays a role in chemical biology as a tool for studying biochemical pathways and molecular interactions. Its ability to form covalent bonds with nucleophilic sites in biomolecules makes it useful for modifying proteins and nucleic acids, facilitating research into cellular mechanisms.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

- Pharmaceutical Research: A study demonstrated that derivatives synthesized from this compound exhibited significant activity against specific cancer cell lines, suggesting its potential as an anticancer agent.

- Polymer Development: Research indicated that polymers derived from this compound showed enhanced thermal stability and mechanical strength compared to traditional materials.

- Biochemical Studies: Investigations into its reactivity with biomolecules revealed insights into protein modification techniques, which could lead to advancements in drug delivery systems.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methanesulfonylmethyl group can participate in various redox reactions, influencing the compound’s overall reactivity. These interactions are crucial for its applications in organic synthesis and materials science .

Comparison with Similar Compounds

Similar Compounds

Benzyl Chloride: Similar in structure but lacks the methanesulfonylmethyl group.

Methanesulfonyl Chloride: Contains the sulfonyl group but lacks the benzene ring and chloromethyl group.

Uniqueness

1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene is unique due to the presence of both chloromethyl and methanesulfonylmethyl groups on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes the compound valuable for specific synthetic applications .

Biological Activity

1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene, also known by its CAS number 1227370-64-0, is a compound of interest in various fields of biological and chemical research. This article explores its biological activity, including mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 232.73 g/mol. The compound features a chloromethyl group and a methanesulfonylmethyl substituent on a benzene ring, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

1. Enzyme Inhibition:

Research indicates that compounds with sulfonyl groups can act as enzyme inhibitors. The sulfonyl group may interact with active site residues of enzymes, leading to inhibition. For instance, similar compounds have been shown to inhibit serine proteases and other enzymes critical in metabolic pathways.

2. Antimicrobial Activity:

Studies have suggested that benzene derivatives exhibit antimicrobial properties. The presence of the chloromethyl group may enhance the lipophilicity of the compound, facilitating membrane penetration and increasing its effectiveness against bacterial strains.

3. Cytotoxic Effects:

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in certain cancer cell lines. This effect is likely mediated through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various benzene derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase-3 and caspase-9 pathways.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antimicrobial activity.

Research Findings

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.73 g/mol |

| IC50 (Cytotoxicity - MCF-7) | 15 µM |

| MIC (Antimicrobial Activity) | 32 µg/mL |

Q & A

Q. Purity Validation :

- NMR Spectroscopy : Confirm CH₂Cl (δ ~4.5 ppm) and SO₂CH₃ (δ ~3.1 ppm) protons.

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced: How does the methanesulfonyl group modulate the chloromethyl moiety’s reactivity in SN₂ reactions?

Answer:

The electron-withdrawing sulfone group (-SO₂CH₃) increases the electrophilicity of the adjacent chloromethyl carbon by polarizing the C-Cl bond. This enhances its susceptibility to nucleophilic substitution, as observed in kinetic studies of similar benzyl chlorides . For example:

- Kinetic Data : Rate constants for SN₂ reactions (e.g., with NaI in acetone) are 2–3× higher compared to non-sulfonated analogs due to transition-state stabilization via resonance withdrawal .

Basic: Which spectroscopic methods are optimal for structural elucidation?

Answer:

- ¹³C NMR : Identify the chloromethyl carbon (δ ~45 ppm) and sulfone-attached carbon (δ ~55 ppm).

- IR Spectroscopy : S=O stretches at ~1150 cm⁻¹ and 1300 cm⁻¹ confirm the sulfone group .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks at m/z 233.0 (calc. 233.05) .

Advanced: What regioselectivity challenges arise during functionalization of the benzene ring?

Answer:

Competing directing effects occur:

- Methanesulfonylmethyl : Strongly meta-directing via electron withdrawal.

- Chloromethyl : Ortho/para-directing through inductive effects.

Mitigation Strategies : - Use protecting groups (e.g., silylation of -SO₂CH₃) to temporarily block its influence .

- Sequential functionalization (e.g., sulfone introduction after chloromethylation) to control regiochemistry .

Basic: What are the storage and handling protocols to prevent degradation?

Answer:

- Storage : Under argon at –20°C in amber vials to avoid hydrolysis of the chloromethyl group.

- Stabilizers : Add 0.1% TBC (tert-butylcatechol) to inhibit radical-mediated decomposition, as validated for analogous styrenyl chlorides .

Advanced: How can computational modeling predict reaction pathways for this compound?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map SN₂ transition states (e.g., chloride departure and nucleophile approach) .

- Molecular Dynamics : Simulate solvent effects (e.g., acetone vs. DMSO) on reaction kinetics, correlating with experimental Arrhenius parameters.

Basic: What are the typical byproducts in its synthesis, and how are they resolved?

Answer:

- Byproducts :

- Di-substituted isomers (e.g., 1,3-disulfone derivatives) from over-oxidation.

- Hydrolyzed alcohol (1-(hydroxymethyl)-4-(sulfonylmethyl)benzene) due to moisture.

- Resolution :

Advanced: How does steric hindrance from the sulfonyl group influence coupling reactions?

Answer:

The bulky -SO₂CH₃ group reduces accessibility to the chloromethyl carbon in cross-coupling reactions (e.g., Suzuki-Miyaura). Case Study :

- Pd(PPh₃)₄-mediated coupling with phenylboronic acid yields <20% under standard conditions.

- Workaround : Use smaller ligands (e.g., XPhos) and elevated temperatures (80°C) to improve yields to ~65% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.